6-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine
Description
6-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon bond
Properties
IUPAC Name |
6-(3-fluoro-4-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-5-6-9(7-10(8)13)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUZKTFVBPPUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=O)N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682643 | |
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-03-1 | |
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
6-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol or amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-(3-Fluoro-4-methylphenyl)-2-pyridone, while reduction may produce 6-(3-Fluoro-4-methylphenyl)-2-aminopyridine.
Scientific Research Applications
6-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
6-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine can be compared with other similar compounds, such as 6-(3-Fluoro-4-methylphenyl)-2-pyridone and 6-(3-Fluoro-4-methylphenyl)-2-aminopyridine. These compounds share a similar core structure but differ in the functional groups attached to the pyridine ring. The presence of different functional groups can significantly impact the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound.
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